molecular formula C14H20NNaO11 B1436228 Chondroitin disaccharide di-0S sodium salt CAS No. 136132-69-9

Chondroitin disaccharide di-0S sodium salt

Cat. No. B1436228
CAS RN: 136132-69-9
M. Wt: 401.3 g/mol
InChI Key: KINMCWVHKALKTM-YKBJBWNUSA-M
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Description

Chondroitin disaccharide di-0S sodium salt, also known as α-ΔUA-[1→3]-GalNAc, is a type of glycosaminoglycan. It is a polysaccharide chain of alternating units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) that can be sulfated . It has a molecular weight of 401.30 g/mol .


Synthesis Analysis

This compound can be synthesized by controllably depolymerizing microbial sourced chondroitin with an engineered chondroitinase ABC I . The structural analysis of this compound has been done by a bacterial enzyme, which is an enzyme that catalyzes the hydrolysis of glycosidic bonds .


Molecular Structure Analysis

The molecular formula of this compound is C14H20NO11Na . The structure of this compound includes glucuronic acid (GlcA) and N-acetylgalactosamine (GalNAc) units .


Physical And Chemical Properties Analysis

This compound is a white powder that is soluble in water (10 mg/mL, clear, colorless) . It should be stored at a temperature of -20°C .

Scientific Research Applications

Analytical and Structural Characterization

  • Analytical Methods : Chondroitin disaccharide di-0S sodium salt has been analyzed using high-performance liquid chromatography (HPLC) and capillary electrophoresis. These methods are effective for separating, quantifying, and characterizing unsaturated disaccharides derived from chondroitin sulfate isomers (Kodama et al., 1984), (Zinellu et al., 2008).
  • Structural Insights : X-ray analysis has been utilized to investigate the conformation of chondroitin-4-sulfate calcium salt, revealing insights into the molecular chain structure and unit cell shape (Tanaka, 1978).

Biological and Pharmacological Studies

  • Effects on Gut Microbiome : Chondroitin sulfate disaccharides have shown the ability to modify the structure and function of the gut microbiome in mice, influencing the microbial composition and potentially ameliorating stress-induced intestinal inflammation (Liu et al., 2017).
  • Bioavailability Studies : Research on the oral absorption and bioavailability of chondroitin sulfate in healthy male volunteers has provided insights into its absorption kinetics and disaccharide composition in plasma after oral administration (Volpi, 2003).

Advanced Research and Production Techniques

  • Metabolic Engineering : The production of chondroitin in metabolically engineered E. coli has been explored as a safer and more feasible approach for chondroitin sulfate synthesis, demonstrating the potential for biotechnological production (He et al., 2015).
  • Ion Effects on Molecular Properties : Studies on the effects of mono- and divalent salts on the conformational properties of the glycan backbone of chondroitin sulfate disaccharides have shed light on how different ions influence the dynamic properties of these molecules (Horkay et al., 2012), (Faller & Guvench, 2015).

properties

IUPAC Name

sodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO11.Na/c1-4(17)15-8-11(10(20)7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22;/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22);/q;+1/p-1/t5-,7+,8+,9+,10-,11+,13?,14?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINMCWVHKALKTM-YKBJBWNUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)OC2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20NNaO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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